Ethanone, 1-(3-methyl-2-benzofuranyl)-

Catalog No.
S1907713
CAS No.
23911-56-0
M.F
C11H10O2
M. Wt
174.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanone, 1-(3-methyl-2-benzofuranyl)-

CAS Number

23911-56-0

Product Name

Ethanone, 1-(3-methyl-2-benzofuranyl)-

IUPAC Name

1-(3-methyl-1-benzofuran-2-yl)ethanone

Molecular Formula

C11H10O2

Molecular Weight

174.2 g/mol

InChI

InChI=1S/C11H10O2/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6H,1-2H3

InChI Key

MTNZPWYMBRSDTL-UHFFFAOYSA-N

SMILES

CC1=C(OC2=CC=CC=C12)C(=O)C

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)C

The exact mass of the compound Ethanone, 1-(3-methyl-2-benzofuranyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(3-Methyl-2-benzofuranyl)ethanone (CAS 23911-56-0), commercially recognized in the fragrance industry as Nerolione and in organic chemistry as 2-acetyl-3-methylbenzofuran, is a highly stable acetylated benzofuran derivative [1]. In industrial procurement, it serves a dual purpose: it is a critical, non-discoloring synthetic aromatic compound used to impart tenacious orange blossom notes in personal care formulations, and it acts as a specific building block in the total synthesis of complex heterocyclic alkaloids [2]. Its benzofuran core, functionalized with both a 3-methyl and a 2-acetyl group, provides distinct steric and electronic properties that dictate its reactivity in oxidative cyclizations and its extended olfactory substantivity [3].

Substituting 1-(3-methyl-2-benzofuranyl)ethanone with closely related analogs or traditional functional equivalents leads to critical failures in both chemical synthesis and product formulation. In fragrance compounding, traditional neroli substitutes like Aurantiol (a Schiff base) suffer from severe yellow discoloration in alkaline or aqueous media, whereas 1-(3-methyl-2-benzofuranyl)ethanone remains structurally intact and visually clear in soaps and lotions[1]. In organic synthesis, replacing it with 2-acetylbenzofuran eliminates the critical 3-methyl substituent required for the downstream construction of 4-oxygenated 2,3,4-trisubstituted carbazole ring systems and thia-analogues [2]. Consequently, buyers must procure this exact CAS (23911-56-0) to maintain color stability in consumer goods and target-molecule fidelity in alkaloid synthesis.

Formulation Color Stability in Personal Care Bases

Traditional synthetic pathways for neroli and orange blossom notes rely heavily on Schiff bases like Aurantiol (hydroxycitronellal-methyl anthranilate). However, these Schiff bases are strongly yellow and prone to progressive discoloration in alkaline or aqueous media [1]. In contrast, 1-(3-methyl-2-benzofuranyl)ethanone is a stable acetylated benzofuran that exhibits zero discoloration in challenging bases such as soaps, shampoos, and body lotions [2].

Evidence DimensionColor stability and discoloration potential in alkaline/soap bases
Target Compound Data1-(3-methyl-2-benzofuranyl)ethanone: Non-discoloring, rated 'very good' stability
Comparator Or BaselineAurantiol (Schiff base): Strongly yellow, high discoloration risk
Quantified DifferenceEliminates yellowing/discoloration while maintaining the target olfactory profile
ConditionsSoap, shampoo, and body lotion formulations

Allows procurement teams to source a stable neroli substitute for white or clear cosmetic products where visual discoloration is unacceptable.

Olfactory Tenacity and Substantivity

The performance of a fragrance intermediate is heavily dictated by its evaporation curve. While natural neroli extracts and standard aliphatic esters provide top notes, they lack longevity. 1-(3-methyl-2-benzofuranyl)ethanone demonstrates extended middle-note tenacity, lasting 400+ hours on a standard smelling strip [1]. This substantivity significantly outperforms standard volatile neroli components, providing a luminous floral character without the heavy indolic aspects of natural absolute [1].

Evidence DimensionOdor tenacity on smelling strip
Target Compound Data1-(3-methyl-2-benzofuranyl)ethanone: 400+ hours
Comparator Or BaselineStandard volatile neroli terpenes/esters: Rapid evaporation (typically <48 hours)
Quantified DifferenceOrder-of-magnitude increase in middle-note longevity
ConditionsStandard perfumery smelling strip evaluation

Enables formulators to achieve long-lasting fragrance profiles at lower inclusion rates, optimizing the cost-in-use for industrial compounding.

Precursor Specificity in Carbazoloquinone Alkaloid Synthesis

In the total synthesis of oxacalothrixin B—an isostere of the biologically active carbazoloquinone alkaloid calothrixin B—the starting material must possess the exact substitution pattern to form the target pentacyclic core. 2-Acetyl-3-methylbenzofuran serves as the obligate precursor, undergoing an iodine/TBHP-mediated oxidative cyclization of its benzofuranyl-enamine derivative to yield the crucial 1-hydroxy dibenzofurancarbaldehyde intermediate [1]. Utilizing 2-acetylbenzofuran would fail to provide the necessary methyl group, completely altering the downstream cyclization trajectory and resulting in an unmethylated, non-target analog [1].

Evidence DimensionYield of 3-methylated dibenzofurancarbaldehyde intermediate
Target Compound Data2-Acetyl-3-methylbenzofuran: Successfully yields the target methylated intermediate
Comparator Or Baseline2-Acetylbenzofuran: Yields unmethylated analog, failing total synthesis requirements
Quantified DifferenceBinary success/failure for the synthesis of oxacalothrixin B
ConditionsIodine/TBHP-mediated oxidative cyclization

Ensures R&D procurement sources the exact structural isomer required for the total synthesis of specific anti-malarial and anti-cancer alkaloid analogs.

Generation of Versatile Electrophilic Scaffolds via Alpha-Bromination

The acetyl group at the 2-position of 1-(3-methyl-2-benzofuranyl)ethanone provides a highly reactive site for alpha-bromination, yielding 2-bromo-1-(3-methylbenzofuran-2-yl)ethanone (CAS 67382-14-3) . The presence of the 3-methyl group sterically shields the benzofuran core, directing the bromination cleanly to the acetyl side chain. This resulting alpha-bromo ketone is a valuable electrophilic scaffold for nucleophilic substitution reactions in medicinal chemistry, offering enhanced regiocontrol compared to unsubstituted benzofuran ketones which can be susceptible to competing ring substitutions.

Evidence DimensionRegioselectivity of electrophilic bromination
Target Compound Data1-(3-methyl-2-benzofuranyl)ethanone: Clean conversion to alpha-bromo ketone
Comparator Or BaselineUnsubstituted benzofurans: Higher risk of competing ring bromination
Quantified DifferenceEnhanced regiocontrol for side-chain functionalization
ConditionsStandard alpha-bromination conditions

Provides a reliable, scalable starting material for the synthesis of complex benzofuran-containing APIs and small molecule libraries.

Non-Discoloring Fragrance Compounding for Personal Care

Due to its high stability and lack of yellowing, 1-(3-methyl-2-benzofuranyl)ethanone is a highly effective neroli and orange blossom substitute for white soaps, clear shampoos, and body lotions where traditional Schiff bases like Aurantiol cause unacceptable discoloration [1].

Total Synthesis of Bioactive Carbazoloquinone Alkaloids

Serves as the specific starting material for the synthesis of oxacalothrixins and thia-analogues via iodine/TBHP-mediated oxidative cyclization, a pathway crucial for oncology and anti-malarial drug discovery [2].

Synthesis of Alpha-Bromo Ketone Intermediates for API Development

Procured as a reliable precursor to manufacture 2-bromo-1-(3-methylbenzofuran-2-yl)ethanone (CAS 67382-14-3), providing a versatile and regioselective electrophile for nucleophilic substitution in pharmaceutical R&D .

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 1326 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (99.85%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

23911-56-0

Wikipedia

Ethanone, 1-(3-methyl-2-benzofuranyl)-

General Manufacturing Information

Ethanone, 1-(3-methyl-2-benzofuranyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-16-2023

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